molecular formula C13H8N2O4 B083547 2,5-Dinitrofluorene CAS No. 15110-74-4

2,5-Dinitrofluorene

Cat. No.: B083547
CAS No.: 15110-74-4
M. Wt: 256.21 g/mol
InChI Key: XHAHNUAISBGLEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dinitrofluorene can be synthesized through the nitration of fluorene. The nitration process typically involves the reaction of fluorene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Fluorene+2HNO3This compound+2H2O\text{Fluorene} + 2 \text{HNO}_3 \rightarrow \text{this compound} + 2 \text{H}_2\text{O} Fluorene+2HNO3​→this compound+2H2​O

Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as crystallization and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dinitrofluorene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydroxide, potassium hydroxide, organic solvents like dimethylformamide.

Major Products Formed:

Scientific Research Applications

2,5-Dinitrofluorene has several applications in scientific research:

Comparison with Similar Compounds

    2,7-Dinitrofluorene: Another dinitro derivative of fluorene with nitro groups at the 2 and 7 positions.

    2-Nitrofluorene: A mononitro derivative with a single nitro group at the 2 position.

    9-Fluorenone: An oxidized derivative of fluorene with a ketone group at the 9 position.

Comparison: 2,5-Dinitrofluorene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological activity. Compared to 2,7-Dinitrofluorene, this compound has different steric and electronic properties, leading to variations in its reactivity and applications. The presence of two nitro groups also makes it more reactive than 2-Nitrofluorene, while 9-Fluorenone, being an oxidized derivative, exhibits different chemical behavior altogether .

Properties

IUPAC Name

2,5-dinitro-9H-fluorene
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InChI

InChI=1S/C13H8N2O4/c16-14(17)10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)15(18)19/h1-5,7H,6H2
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InChI Key

XHAHNUAISBGLEX-UHFFFAOYSA-N
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Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-]
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Molecular Formula

C13H8N2O4
Record name 2,5-DINITRO-9H-FLUORENE
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DSSTOX Substance ID

DTXSID9025162
Record name 2,5-Dinitro-9H-fluorene
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Molecular Weight

256.21 g/mol
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Physical Description

2,5-dinitro-9h-fluorene is a light brown solid. (NTP, 1992)
Record name 2,5-DINITRO-9H-FLUORENE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 2,5-DINITRO-9H-FLUORENE
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CAS No.

15110-74-4
Record name 2,5-DINITRO-9H-FLUORENE
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Melting Point

405 °F (NTP, 1992)
Record name 2,5-DINITRO-9H-FLUORENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the carcinogenic potential of 2,5-dinitrofluorene compared to other nitrofluorene compounds?

A: While the provided abstracts don't directly assess the carcinogenicity of this compound, one study [] highlights the potent carcinogenicity of its isomer, 2,7-dinitrofluorene, in the mammary glands of female rats. This study found that 2,7-dinitrofluorene induced mammary tumors significantly faster and with higher malignancy compared to other tested nitrofluorene compounds and even the potent carcinogen control, N-hydroxy-2-acetylaminofluorene. This difference in potency was attributed to the poor solubility of 2,7-dinitrofluorene leading to prolonged exposure of the mammary gland. Although the study doesn't directly investigate this compound's carcinogenicity, it emphasizes the structural influence on the carcinogenic potential within the nitrofluorene family.

Q2: How does the introduction of fluorine atoms affect the carcinogenicity of acetylaminofluorene derivatives?

A: Research suggests that substituting hydrogen atoms with fluorine in various positions on the aromatic ring of 2-acetylaminofluorene (AAF) doesn't significantly alter its carcinogenic activity in rats []. This observation led researchers to propose that those specific aromatic ring positions in AAF might not be directly involved in the covalent bond formation crucial for its carcinogenic mechanism. Instead, the study supports the involvement of N-hydroxylation of AAF as a key step in its carcinogenicity.

Q3: How do 2-nitrofluorene derivatives impact human sperm motility?

A: In vitro studies using computer-aided sperm analysis revealed that certain 2-nitrofluorene derivatives, including 2,4,7-trinitrofluoren-9-one, 2,5-diaminofluorene, 7-hydroxy-2-nitrofluorene, and 2,7-diaminofluorene, significantly impair human sperm motility []. Interestingly, this compound showed a slight detrimental effect, while 2-acetylaminofluorene and 2,7-dinitrofluorene displayed weak stimulatory effects. While the exact mechanism behind these effects remains unclear, the study suggests a potential interaction of these lipophilic compounds with sperm cell membranes or cellular respiration processes.

Q4: Can electrochemical techniques provide insights into the reduction behavior of nitrofluorene compounds?

A: Yes, polarographic studies have been employed to investigate the reduction of nitro and carbonyl groups in nitrofluorene compounds like 2,5-dinitrofluorenone []. The research demonstrated that the characteristic double waves observed for the carbonyl group in fluorenone merge into a single two-electron wave in dinitrofluorenones. This phenomenon is attributed to the decreased stability of the intermediate free radical caused by the presence of hydroxylamine groups within the aromatic structure. This study highlights the utility of polarography in understanding the electrochemical behavior and reduction mechanisms of nitrofluorene compounds.

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